(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 4-fluorobenzylidene and 4-propoxybenzyl groups are introduced through condensation reactions with suitable benzylidene and benzyl derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Substitution reactions at the benzylidene or benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound for developing new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazine Derivatives: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
Structural Features: Unique combination of 4-fluorobenzylidene and 4-propoxybenzyl groups.
Biological Activities: Distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C22H18FN3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-11-29-17-9-5-14(6-10-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-3-7-16(23)8-4-15/h3-10,13H,2,11-12H2,1H3/b19-13- |
InChI Key |
ASBPIRYEHVHDQA-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O |
Origin of Product |
United States |
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